molecular formula C14H23N5O2 B2613585 8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 384363-14-8

8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2613585
CAS No.: 384363-14-8
M. Wt: 293.371
InChI Key: WFYFUWNCPABUGS-UHFFFAOYSA-N
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Description

8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by:

  • 1,3-dimethyl groups at positions 1 and 3 of the purine core.

This compound belongs to a broader class of 7,8-disubstituted purine-2,6-diones, which are studied for diverse pharmacological activities, including PDE inhibition, anti-inflammatory, and enzyme modulation .

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-6-15-13-16-11-10(19(13)8-7-9(2)3)12(20)18(5)14(21)17(11)4/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYFUWNCPABUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCC(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with 3-methylbutyl bromide, followed by the introduction of the ethylamino group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 3-methylbutyl group at position 7 is shared with several analogs (Table 1). This substituent is associated with:

  • Increased lipophilicity, improving cellular uptake.
  • Stabilized interactions with hydrophobic enzyme pockets (e.g., PDEs, kinases) .
Compound Name Position 7 Substituent Key Properties Reference
Target Compound 3-methylbutyl Potential PDE/kinase modulation -
NCT-501 (ALDH1A1 inhibitor) 3-methylbutyl High ALDH1A1 inhibition (IC₅₀ = 0.17 µM)
7-Isopentyl-8-sulfanyl derivative 3-methylbutyl Unknown activity; structural analog

Substituent Variations at Position 8

The ethylamino group at position 8 distinguishes the target compound from analogs with bulkier or electronically distinct groups (Table 2). Key comparisons:

  • Piperazinyl or morpholinyl substituents (e.g., compound 15 in ) enhance antiarrhythmic activity but reduce α-adrenoreceptor affinity .
  • Methoxy groups () confer chemopreventive and anti-inflammatory effects but lack radical scavenging capacity .
  • Hydrazine or sulfanyl groups () show kinase inhibition (e.g., CK2 IC₅₀ = 8.5 µM) .
Compound Name Position 8 Substituent Biological Activity Reference
Target Compound Ethylamino Hypothetical PDE/anti-inflammatory -
8-Methoxy derivative () Methoxy Chemopreventive, anti-inflammatory
8-Piperazinyl derivative (NCT-501) [4-(Cyclopropanecarbonyl)piperazinyl] ALDH1A1 inhibition
8-Hydrazine derivative Benzylidenehydrazine CK2 inhibition (IC₅₀ = 8.5 µM)

Biological Activity

8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure contributes significantly to its biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N5O2, with a molecular weight of approximately 295.37 g/mol. The compound features an ethylamino group, two methyl groups at the 1 and 3 positions, and a 3-methylbutyl side chain attached to the purine core.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or receptor ligand , influencing various biochemical pathways. Preliminary studies suggest that it can inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes critical for growth and proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiviral Activity: The compound has shown potential in inhibiting viral replication by targeting viral enzymes.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects: It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits viral replication; potential against specific viruses
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

  • Antiviral Studies:
    A study investigated the antiviral properties of this compound against influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls.
  • Anticancer Research:
    In vitro studies demonstrated that the compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved modulation of the PI3K/Akt signaling pathway.

Research Findings

Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. The synthesis typically involves alkylation reactions followed by nucleophilic substitutions under controlled conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthesis Overview

StepReaction TypeConditions
AlkylationNucleophilic substitutionDMF or THF with strong bases
PurificationRecrystallization/ChromatographyEnsures high yield and purity

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 8-(ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione, and how can purity be optimized?

  • Methodological Answer : Microwave-assisted synthesis (140 W, 15 minutes in acetonitrile) is effective for analogous purine-2,6-dione derivatives, as demonstrated for 8-nitro and 8-chloro derivatives. Key steps include alkylation of theophylline precursors and amine coupling. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and monitoring via TLC (Rf = 0.5 for similar compounds). FTIR and NMR are critical for verifying substituent positions (e.g., aliphatic C-H stretches at 2854–2951 cm⁻¹, carbonyl peaks at 1662–1705 cm⁻¹) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., –N–H stretch at ~3379 cm⁻¹, –C=O stretches at 1662–1705 cm⁻¹).
  • ¹H NMR : Assign methyl groups (δ ~3.2–3.5 ppm for N-CH₃), ethylamino protons (δ ~1.2–1.4 ppm for CH₂CH₃), and isopentyl sidechain signals (δ ~0.9–1.6 ppm).
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z ~416–453 for similar derivatives) and fragmentation patterns (e.g., m/z 169 for purine core cleavage) .

Q. What in vitro assays are suitable for preliminary toxicity screening?

  • Methodological Answer : Use the Vibrio harveyi BB7X/BB7M mutagenicity assay to assess DNA-damaging potential. For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines, with IC₅₀ calculations. Note that purine-2,6-dione derivatives often show low acute toxicity but require metabolic stability testing (e.g., liver microsomes or Cunninghamella fungal models) .

Advanced Research Questions

Q. How can contradictory data on metabolic stability among purine-2,6-dione derivatives be resolved?

  • Methodological Answer : Discrepancies arise from substituent-dependent biotransformation. For example, 8-methoxy derivatives show variable stability in Cunninghamella models (compound 2 is stable; 3 and 4 undergo oxidation). To resolve contradictions:

Use LC-MS/MS to track metabolite formation (e.g., hydroxylation or demethylation).

Compare cytochrome P450 isoform specificity via recombinant enzyme assays.

Validate findings with isotopic labeling (e.g., ¹⁴C-tagged ethylamino groups) .

Q. What strategies optimize the compound’s inhibitory activity against target enzymes like ALDH1A1 or kinases?

  • Methodological Answer :

  • ALDH1A1 Inhibition : Introduce cyclopropanecarbonyl-piperazinyl groups (as in NCT-501) to enhance binding affinity. Test IC₅₀ using recombinant ALDH1A1 and NAD⁺ depletion assays.
  • Kinase Inhibition : Prioritize substitutions at positions 7 (flexible chains) and 8 (bulky groups). For CK2 inhibition, avoid large substituents at position 1 (e.g., benzyl groups reduce activity). Use ATP-competitive assays with purified CK2α/β subunits .

Q. How can structure-activity relationship (SAR) studies be designed to balance solubility and potency?

  • Methodological Answer :

Hydrophobic Substituents : Replace 3-methylbutyl with shorter alkyl chains (e.g., propyl) to improve aqueous solubility (test via shake-flask method).

Polar Groups : Introduce ethylamino or hydroxyl groups at position 8 to enhance hydrogen bonding.

SAR Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and correlate with experimental IC₅₀ values .

Data Analysis and Experimental Design

Q. What experimental controls are critical when analyzing chemopreventive activity in microbial models?

  • Methodological Answer :

  • Include positive controls (e.g., quercetin for antioxidant activity) and negative controls (untreated Vibrio harveyi).
  • Normalize data to protein content (Bradford assay) to account for biomass variations.
  • Address false positives by repeating assays under anaerobic conditions (to exclude ROS-mediated effects) .

Q. How should researchers address low reproducibility in spectroscopic characterization?

  • Methodological Answer :

  • Standardize solvent purity (e.g., deuterated DMSO for NMR).
  • Calibrate instruments using reference compounds (e.g., caffeine for purine core verification).
  • For conflicting FTIR peaks, use hyphenated techniques like LC-FTIR to isolate degradation products .

Conflict Resolution in Published Data

Q. Why do some studies report high metabolic stability for purine-2,6-dione derivatives while others show rapid clearance?

  • Methodological Answer : Stability varies with substituent electronegativity and steric hindrance. For example, ethylamino groups may reduce hepatic clearance compared to methoxy groups. Use interspecies comparisons (e.g., human vs. rat microsomes) and molecular dynamics simulations to identify metabolic "hotspots" .

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